Superior Antiproliferative Activity Against Prostate Cancer PC-3 Cells Compared to 3β,21β-Dihydroxyolean-12-en-29-oic Acid
In a head-to-head comparison from the same isolation study, 3α,22β-Dihydroxyolean-12-en-29-oic acid demonstrates approximately 3.9-fold greater antiproliferative activity against the PC-3 prostate cancer cell line than its structural analog, 3β,21β-dihydroxyolean-12-en-29-oic acid (ficusonic acid) [1]. This difference highlights the critical role of the 3α,22β-dihydroxy substitution pattern for targeting this specific cancer type.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.09 µM |
| Comparator Or Baseline | 3β,21β-dihydroxyolean-12-en-29-oic acid (ficusonic acid): IC50 = 35.42 µM |
| Quantified Difference | Target compound is approximately 3.9-fold more potent (lower IC50) than the comparator. |
| Conditions | PC-3 human prostate cancer cell line |
Why This Matters
This direct comparative data justifies the procurement of this specific stereoisomer over the ficusonic acid analog when the primary research goal is to maximize potency against prostate cancer models.
- [1] Din, A. U., et al. 'Ficusonic acid: a new cytotoxic triterpene isolated from Maytenus royleanus (Wall. ex M. A. Lawson) Cufodontis.' Journal of the Brazilian Chemical Society, vol. 24, no. 4, 2013, pp. 663-668. DOI: 10.5935/0103-5053.20130084. View Source
